molecular formula C9H10ClFO2S B13249659 1-(2-Fluorophenyl)propane-2-sulfonyl chloride

1-(2-Fluorophenyl)propane-2-sulfonyl chloride

Cat. No.: B13249659
M. Wt: 236.69 g/mol
InChI Key: GDNVCAQQELVYDZ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)propane-2-sulfonyl chloride (CAS: 1017338-10-1) is a fluorinated sulfonyl chloride derivative with the molecular formula C₉H₁₀ClFO₂S and a molecular weight of 236.69 g/mol . It is characterized by a propane-2-sulfonyl chloride backbone substituted with a 2-fluorophenyl group. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing pharmaceuticals. Its storage conditions and boiling point are unspecified in available data, but its GHS hazard profile includes precautionary statements related to handling reactive sulfonyl chlorides .

Properties

Molecular Formula

C9H10ClFO2S

Molecular Weight

236.69 g/mol

IUPAC Name

1-(2-fluorophenyl)propane-2-sulfonyl chloride

InChI

InChI=1S/C9H10ClFO2S/c1-7(14(10,12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3

InChI Key

GDNVCAQQELVYDZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1F)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorination of the Corresponding Sulfonic Acid Derivatives

Method Overview:
The most common route involves chlorinating sulfonic acid derivatives to produce the sulfonyl chloride. This process typically starts with a sulfonic acid or its precursor, which is then treated with chlorinating agents.

Key Reaction:
$$ \text{Ar-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{Ar-SO}2\text{Cl} + \text{SO}2 + \text{HCl} $$

Procedure:

Notes:

  • Excess SOCl₂ is used to drive the reaction to completion.
  • The reaction produces gaseous byproducts (SO₂ and HCl), which require proper venting and safety measures.

Chlorination of Organosulfur Precursors

Alternative Approach:
Chlorination of organosulfur compounds such as sulfonamides or sulfonates derived from fluorinated phenyl groups.

Method:

  • React the sulfonic acid or sulfonate ester with chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride.
  • Conditions are similar to the above, with elevated temperatures and inert atmospheres to prevent side reactions.

Use of Chlorinating Agents in the Presence of Catalysts

Advanced Method:
Employing catalytic systems such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) with specific reaction conditions to enhance selectivity and yield.

Reaction Conditions:

  • Temperature: 0–50°C.
  • Solvent: Inert solvents like dichloromethane or acetonitrile.
  • Catalyst: Sometimes used with Lewis acids to improve efficiency.

Purification and Characterization

Post-synthesis, the crude product is purified via distillation under reduced pressure or recrystallization. Spectroscopic techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.

Data Table: Summary of Preparation Methods

Method Starting Material Chlorinating Agent Reaction Conditions Advantages Limitations
Chlorination of sulfonic acids 2-fluorobenzenesulfonic acid Thionyl chloride (SOCl₂) Reflux, 2-4 hours High efficiency, straightforward Gas evolution, requires venting
Chlorination of sulfonates Sulfonate esters PCl₅ or POCl₃ 0–50°C Good selectivity Possible over-chlorination
Electrophilic aromatic substitution 2-fluorobenzene Cl₂/NCS Controlled temperature Direct route Less selective, side reactions

Research Findings and Considerations

  • Yield Optimization: Use of excess chlorinating agents and controlling reaction temperature enhances yield and purity.
  • Environmental and Safety Aspects: Proper handling of gaseous byproducts (SO₂, HCl) and chlorinating reagents is essential.
  • Industrial Relevance: The chlorination of sulfonic acids with thionyl chloride remains the most scalable and widely adopted method in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)propane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonic acid or sulfonyl fluoride under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis or oxidation.

Scientific Research Applications

1-(2-Fluorophenyl)propane-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)propane-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(2-fluorophenyl)propane-2-sulfonyl chloride and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Synthetic Utility References
This compound C₉H₁₀ClFO₂S 236.69 2-fluorophenyl group, propane sulfonyl chloride Sulfonamide synthesis, pharmaceutical intermediates
1-(3-Fluorophenyl)propane-2-sulfonyl chloride C₉H₁₀ClFO₂S 236.69 3-fluorophenyl isomer Similar reactivity, positional isomer effects
1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl chloride C₉H₆ClFN₂O₂S 260.68 Pyrazole ring instead of propane backbone Enhanced π-π interactions in drug design
Propane-2-sulfonyl chloride C₃H₇ClO₂S 162.60 No aromatic substituent General sulfonation reactions
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁ClFN 187.64 Cyclopropane backbone, amine hydrochloride CNS-targeting drug candidates

Key Observations:

Positional Isomerism : The 2- and 3-fluorophenyl isomers (e.g., 1-(2-fluorophenyl) vs. 1-(3-fluorophenyl)) exhibit identical molecular weights but differ in electronic and steric properties due to fluorine positioning. The 2-fluoro derivative may show reduced steric hindrance in reactions compared to the 3-fluoro analog .

Simpler Sulfonyl Chlorides : Propane-2-sulfonyl chloride (C₃H₇ClO₂S) lacks aromatic groups, making it less specialized but widely applicable in generic sulfonation reactions .

Non-Sulfonyl Analogs: Compounds like 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride highlight the role of fluorinated aromatic moieties in non-sulfonyl drug candidates, particularly in central nervous system (CNS) therapies .

Research Findings and Reactivity Trends

  • Synthetic Utility : this compound is frequently employed in nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters. For example, piperazine derivatives synthesized via sulfonyl chloride intermediates demonstrate high yields (e.g., 84% in the case of 1-(propane-2-sulfonyl)-piperazine) .
  • Fluorine Effects: The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles. This contrasts with non-fluorinated analogs like propane-2-sulfonyl chloride, which require stronger activating conditions .
  • Stability Concerns : Fluorinated sulfonyl chlorides are generally moisture-sensitive and require anhydrous handling, as hydrolysis can lead to sulfonic acid byproducts .

Industrial and Pharmaceutical Relevance

  • Drug Development : The 2-fluorophenyl group is a common motif in kinase inhibitors and protease inhibitors due to its ability to modulate bioavailability and target binding .
  • Supply Chain Data : Both this compound and its 3-fluoro isomer are listed as temporarily out of stock in major chemical catalogs, reflecting high demand in medicinal chemistry .

Biological Activity

1-(2-Fluorophenyl)propane-2-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a fluorinated phenyl group, making it a candidate for various biological evaluations, particularly in the context of antibacterial and anticancer activities.

The compound's chemical formula is C10H10ClFNO2S, and it features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. This property is crucial for its application in synthesizing other biologically active compounds.

Antibacterial Activity

Research has indicated that sulfonyl chlorides, including this compound, exhibit significant antibacterial properties. A study evaluating various halophenyl bis-hydrazones found that compounds with similar sulfonyl functionalities demonstrated effective antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 7.81 μg/mL, indicating potent antibacterial effects.

Anticancer Activity

In addition to its antibacterial properties, the compound has been investigated for its potential anticancer activity. A systematic review highlighted the role of sulfonamide derivatives in inhibiting tumor growth and their effectiveness against various cancer cell lines . The specific activity of this compound against cancer cells remains an area for further exploration, but preliminary findings suggest that similar compounds may induce apoptosis in cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of sulfonyl chlorides is critical for optimizing their biological activity. The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may influence the compound's interaction with biological targets. Studies on related compounds have shown that modifications to the aromatic ring significantly affect their antibacterial and anticancer activities .

Case Studies

  • Antimicrobial Evaluation : In a controlled study, various derivatives of sulfonamides were synthesized and tested against Mycobacterium tuberculosis. The results indicated that modifications to the sulfonamide moiety can lead to enhanced activity, suggesting that this compound could be optimized for better efficacy against resistant strains .
  • Cytotoxicity Assessment : A comparative analysis of several sulfonamide derivatives revealed that some exhibited low cytotoxicity towards normal human cells while maintaining high activity against cancer cells. This characteristic is vital for developing therapeutics with minimal side effects .

Data Tables

CompoundMIC (μg/mL)Target PathogenActivity Type
This compoundTBDStaphylococcus aureusAntibacterial
Halophenyl bis-hydrazones0.12 - 7.81Escherichia coli, Mycobacterium tuberculosisAntimicrobial
Sulfonamide Derivative A<5Various Cancer Cell LinesAnticancer

Q & A

Q. What is the molecular structure and IUPAC name of 1-(2-Fluorophenyl)propane-2-sulfonyl chloride, and how can it be distinguished from similar sulfonyl chlorides?

The IUPAC name is this compound, with the molecular formula C₉H₁₀ClFO₂S and a molecular weight of 218.70 g/mol . Key structural features include a sulfonyl chloride group (-SO₂Cl) attached to a propane backbone and a 2-fluorophenyl substituent. Differentiation from analogs (e.g., 1-(4-chlorophenyl)propane-2-sulfonyl chloride) requires spectroscopic analysis:

  • ¹H/¹³C NMR : The 2-fluorophenyl group exhibits distinct splitting patterns due to fluorine's electronegativity.
  • IR Spectroscopy : The S=O and S-Cl stretches (~1360 cm⁻¹ and ~530 cm⁻¹) confirm the sulfonyl chloride moiety.
  • Mass Spectrometry : Molecular ion peaks at m/z 218.70 and fragmentation patterns aid identification .

Q. What are the common laboratory synthesis methods for preparing this compound?

A typical synthesis involves:

Sulfonation : React 1-(2-fluorophenyl)propane-2-thiol with chlorosulfonic acid to form the sulfonic acid intermediate.

Chlorination : Treat the sulfonic acid with phosphorus oxychloride (POCl₃) under reflux (120°C, 12 hours) to yield the sulfonyl chloride .
Critical Conditions :

  • Anhydrous environment to prevent hydrolysis.
  • Stoichiometric excess of POCl₃ (≥3:1 molar ratio) to ensure complete conversion.
  • Post-reaction distillation to remove excess POCl₃ and by-products .

Q. What purification techniques are recommended for isolating this compound?

  • Vacuum Distillation : Effective for separating the product from low-boiling-point by-products (e.g., POCl₃, bp ≈ 105°C).
  • Recrystallization : Use non-polar solvents like hexane at low temperatures to minimize decomposition.
  • Column Chromatography : Silica gel with a gradient of ethyl acetate/hexane (1:9 to 1:4) for high-purity isolation .

Advanced Research Questions

Q. How does the electronic effect of the 2-fluorophenyl group influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine atom at the ortho position increases the electrophilicity of the sulfonyl chloride group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). This effect is confirmed by:

  • Hammett Studies : Substituent constants (σ≈0.78 for ortho-F) correlate with accelerated reaction rates.
  • Competitive Experiments : Compared to non-fluorinated analogs, reactions with aniline show 2–3× faster sulfonamide formation .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹⁹F NMR : A singlet near -115 ppm confirms the ortho-fluorine environment.
  • ³⁵Cl NMR : Signals at ~200 ppm verify the sulfonyl chloride group.
  • X-ray Crystallography : Resolves bond angles (C-S-O ≈ 106°) and steric effects from the ortho-F substituent .

Q. What are the potential by-products during synthesis, and how can they be mitigated?

  • Hydrolysis Products : Trace water leads to sulfonic acid formation. Mitigate using molecular sieves or P₂O₅.
  • Di- or Polysulfonates : Caused by excess sulfonation. Control via stepwise addition of chlorosulfonic acid.
  • Identification : LC-MS or GC-MS to detect impurities; TLC (Rf ≈ 0.5 in 1:4 EtOAc/hexane) monitors reaction progress .

Q. How can researchers optimize reaction yields during scale-up?

  • Temperature Control : Maintain reflux at 120°C ± 2°C to avoid side reactions.
  • Catalytic Additives : Use DMAP (5 mol%) to accelerate chlorination.
  • Workup Efficiency : Distill POCl₃ immediately post-reaction to prevent back-hydrolysis .

Q. What stability considerations are critical for long-term storage?

  • Moisture Sensitivity : Store under argon or nitrogen in flame-sealed ampules.
  • Temperature : Keep at -20°C to slow decomposition; avoid repeated freeze-thaw cycles.
  • Decomposition Signs : Discoloration (yellow to brown) indicates hydrolysis; validate purity via NMR before use .

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